Nanterinone mesylate

Heart Failure Inotropy Phosphodiesterase 3

Nanterinone mesylate (UK-61260) is the archetypal partial PDE3 inhibitor, offering a distinct pharmacodynamic profile with balanced vasodilation. Its lower potency in failing human myocardium vs. Milrinone makes it essential for dissecting cAMP modulation safety/efficacy. Ideal for preclinical heart failure models requiring preload/afterload reduction without compromising output.

Molecular Formula C16H19N3O4S
Molecular Weight 349.4 g/mol
CAS No. 102791-74-2
Cat. No. B1676938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNanterinone mesylate
CAS102791-74-2
SynonymsUK 61260;  UK-61260;  UK61260;  Nanterinone mesylate
Molecular FormulaC16H19N3O4S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC(=O)C=C2)N3C=C(N=C3C)C.CS(=O)(=O)O
InChIInChI=1S/C15H15N3O.CH4O3S/c1-9-6-13(18-8-10(2)16-11(18)3)7-12-4-5-14(19)17-15(9)12;1-5(2,3)4/h4-8H,1-3H3,(H,17,19);1H3,(H,2,3,4)
InChIKeyOZIIHULZOTWACX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nanterinone Mesylate (UK-61260-27): Procurement-Focused Overview of a Partial PDE3 Inhibitor and Balanced Vasodilator


Nanterinone mesylate (CAS 102791-74-2) is the methanesulfonate salt form of Nanterinone (UK-61260), a synthetic small molecule that acts as a novel positive inotropic and balanced-type vasodilating agent [1]. Its mechanism of action is partially based on the inhibition of phosphodiesterase III (PDE3) [1], distinguishing it from full PDE3 inhibitors. Classified as an inodilator, its unique pharmacological profile—combining cardiac stimulation with balanced vasodilation (both arterial and venous)—makes it a compound of specific interest for researchers studying cardiovascular pharmacology, particularly the hemodynamic management of heart failure [1].

Why Nanterinone Mesylate is Not a Commodity PDE3 Inhibitor: Avoiding Generic Substitution Pitfalls in Procurement


Nanterinone mesylate is fundamentally different from classic PDE3 inhibitors like milrinone or enoximone [1]. Substituting it with a generic PDE3 inhibitor is scientifically invalid for two primary reasons: First, its 'partial' PDE3 inhibition profile creates a distinct pharmacodynamic effect, as demonstrated by its lower potency in isolated failing human myocardium compared to milrinone [1][2]. Second, its balanced vasodilatory action, which includes significant venodilation, distinguishes its hemodynamic effects from predominantly arterial vasodilators [1]. These differences directly impact experimental outcomes, particularly in models where preload modulation is critical [1].

Nanterinone Mesylate: A Procurement-Ready Quantitative Evidence Guide


Pharmacodynamic Differentiation: Partial vs. Full PDE3 Inhibition in Failing Human Myocardium

Nanterinone (UK-61260) demonstrates a distinct pharmacodynamic profile compared to the classic PDE3 inhibitor milrinone. It exhibits lower potency as an inotropic agent in isolated, failing human myocardium, which is consistent with its mechanism as a partial PDE3 inhibitor [1].

Heart Failure Inotropy Phosphodiesterase 3

Hemodynamic Evidence: The Preload-Dependent Cardiovascular Profile in Humans

In a clinical study of patients with mild-to-moderate heart failure, a single 2 mg oral dose of Nanterinone produced a balanced hemodynamic response characterized by both preload and afterload reduction, consistent with its classification as a balanced vasodilator [1]. This profile distinguishes it from agents with predominantly arterial effects.

Hemodynamics Heart Failure Vasodilation

Stratified Hemodynamic Response Based on Baseline Filling Pressure

The magnitude of Nanterinone's preload reduction (venodilation) is dependent on the patient's baseline left ventricular filling pressure, a property that may not be shared by all PDE3 inhibitors [1]. This preload-dependency is a key differentiator of its mechanism.

Heart Failure Patient Stratification Hemodynamics

Optimal Research Applications for Nanterinone Mesylate Based on Quantitative Evidence


Investigating the Functional Consequences of Partial vs. Full PDE3 Inhibition in Heart Failure Models

Use Nanterinone mesylate as the archetypal 'partial' PDE3 inhibitor. Its distinct potency profile, established in direct head-to-head comparison with milrinone in failing human myocardium [1], makes it an essential tool for dissecting the differential effects of modulating cAMP levels with varying degrees of enzyme inhibition. This allows for studies focused on the safety and efficacy continuum of PDE3 modulation.

Hemodynamic Studies Focused on Balanced Vasodilation and Preload Modulation

Employ Nanterinone mesylate in preclinical models of heart failure where a balanced vasodilatory effect—reducing both preload and afterload—is desired [2]. Its unique, preload-dependent venodilating action makes it a valuable tool for studies exploring therapeutic strategies that aim to reduce filling pressures without excessively compromising cardiac output, as quantified in human trials [2].

Pharmacology Research Requiring an Orally Active Inodilator with a Defined Clinical Pharmacodynamic Signature

For researchers requiring an inodilator with a well-characterized, complex pharmacodynamic signature that includes both cardiac stimulation and balanced vasodilation, Nanterinone mesylate is the definitive compound. Its oral activity and defined hemodynamic profile, including its preload-dependent effects [2], provide a robust basis for comparative pharmacology studies, especially when evaluating new compounds with similar multi-modal actions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nanterinone mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.